(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole
Description
(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-2-3-13-9-20(10-14(13)8-12)11-15-4-5-17(21-15)16-6-7-18-19-16/h2,4-7,13-14H,3,8-11H2,1H3,(H,18,19)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLMTQPPCZUDDR-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CN(CC2C1)CC3=CC=C(O3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2CN(C[C@@H]2C1)CC3=CC=C(O3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole typically involves multi-step organic reactions. The starting materials often include furan derivatives and pyrazole compounds. The key steps in the synthesis may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.
Introduction of the pyrazole group: This step may involve the reaction of hydrazines with 1,3-diketones.
Formation of the hexahydroisoindole ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound may be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3aR,7aS)-5-methyl-2-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,3,3a,4,7,7a-hexahydroisoindole: shares similarities with other compounds that have furan, pyrazole, and hexahydroisoindole moieties.
Examples: Compounds such as 5-methyl-2-furylmethyl pyrazole and hexahydroisoindole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
